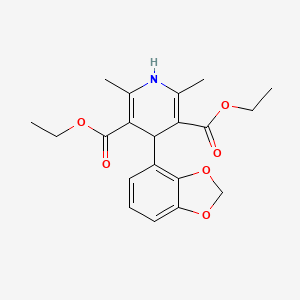

Diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Historical Context of 1,4-Dihydropyridine Derivatives in Medicinal Chemistry

The 1,4-dihydropyridine scaffold emerged in the mid-20th century as a cornerstone of cardiovascular therapeutics, particularly for coronary diseases. Early work by Fleckenstein and colleagues identified calcium channel-blocking properties in DHPs, leading to the development of nifedipine in the 1970s as a first-generation antihypertensive agent. Nifedipine’s success catalyzed extensive structural diversification of the DHP core, with researchers systematically modifying substituents at positions 2, 3, 4, 5, and 6 to optimize target selectivity and pharmacokinetic profiles. By the 1980s, DHPs had expanded beyond cardiovascular applications, demonstrating activity against multidrug resistance (MDR) in cancer cells and modulating enzymes such as cytochrome P450. The introduction of heterocyclic and aromatic groups at position 4, including benzodioxole derivatives, marked a pivotal shift toward multitarget drug design.

Structural Uniqueness of Benzodioxole-Substituted Dihydropyridines

The benzodioxole moiety in this compound introduces distinct electronic and steric properties. X-ray crystallography of analogous benzodioxole-DHPs reveals a boat conformation in the DHP ring, with the bicyclic benzodioxole system forming a dihedral angle of 16.16° relative to the planar DHP core. This non-planar arrangement enhances molecular rigidity, potentially improving binding affinity to voltage-gated calcium channels (VGCCs) while reducing off-target interactions. The methylenedioxy group in benzodioxole contributes to electron-rich aromatic systems, facilitating π-π stacking with hydrophobic pockets in biological targets. Comparative studies show that benzodioxole-substituted DHPs exhibit superior metabolic stability compared to phenyl-substituted analogs, as the methylenedioxy group resists oxidative degradation by hepatic enzymes.

Significance of Ester Functionalization in Pharmacophore Design

Ester groups at positions 3 and 5 of the DHP ring are critical for maintaining calcium channel-blocking activity. The ethoxycarbonyl moieties in this compound adopt a pseudoaxial orientation, creating a dipole moment that aligns with the electric field of VGCCs’ pore-forming α1-subunit. This orientation facilitates competitive inhibition of calcium influx by sterically occluding the channel’s selectivity filter. Structure-activity relationship (SAR) studies demonstrate that ester bulkiness modulates lipophilicity: ethyl esters balance membrane permeability and aqueous solubility, optimizing bioavailability. Hydrolysis of the esters to carboxylic acids typically abolishes activity, underscoring their role as indispensable pharmacophoric elements. Recent work has explored replacing esters with bioisosteres such as amides or ketones, but these analogs often exhibit reduced potency, reaffirming the esters’ uniqueness.

Note on Synthesis and Derivatives While beyond this article’s scope, it is noteworthy that this compound is synthesized via modified Hantzsch reactions, employing 1,3-benzodioxole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate under acidic conditions. Analogous compounds with piperidinyl or pyridinium substituents exhibit divergent biological profiles, highlighting the sensitivity of DHP activity to subtle structural changes.

Properties

Molecular Formula |

C20H23NO6 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H23NO6/c1-5-24-19(22)15-11(3)21-12(4)16(20(23)25-6-2)17(15)13-8-7-9-14-18(13)27-10-26-14/h7-9,17,21H,5-6,10H2,1-4H3 |

InChI Key |

XIEGUEKHAYTXLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of pyridine derivatives.

Reduction: Formation of tetrahydropyridine derivatives.

Substitution: Formation of halogenated or aminated benzodioxole derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant antioxidant properties. A study demonstrated that this compound could effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity was quantified using various assays such as DPPH and ABTS radical scavenging tests.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial strains. In vitro studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies involving animal models of inflammation reported a significant reduction in inflammatory markers when treated with this compound.

Cardiovascular Health

The compound's structural features suggest potential benefits in cardiovascular health. Research has indicated that it may help in regulating blood pressure and improving endothelial function through vasodilatory effects.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.

Polymer Chemistry

The compound is being explored for its application in polymer chemistry as a monomer for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of the materials.

Case Study 1: Synthesis of Antioxidant Compounds

A recent study synthesized a series of derivatives based on this compound to evaluate their antioxidant activities. The synthesized compounds were tested against standard antioxidants and showed promising results in terms of radical scavenging activity.

Case Study 2: Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various derivatives were tested against clinical isolates of bacteria. The results indicated that modifications to the benzodioxole moiety significantly enhanced the antimicrobial potency compared to the parent compound.

Mechanism of Action

The mechanism of action of Diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it useful in the treatment of hypertension.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridine Derivatives

The pharmacological and physicochemical properties of 1,4-DHPs are highly dependent on the substituents at the 4-position of the dihydropyridine ring. Below is a comparative analysis of the target compound with other derivatives, categorized by substituent type and biological activity.

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

- 4-(4-Fluorophenyl): Fluorine’s electronegativity enhances weak intermolecular interactions (e.g., C–H···F), influencing crystal packing and solubility .

Electron-Donating Groups (EDGs):

- 4-(3,4,5-Trimethoxyphenyl): Methoxy groups improve hydrogen-bonding capacity, as seen in crystal structures where methoxy oxygen atoms act as hydrogen-bond acceptors . This also enhances antileishmanial activity (IC50 = 24.62 µM) .

- 4-(1,3-Benzodioxol-4-yl): The 1,3-benzodioxole group combines EDG properties with a rigid bicyclic structure, likely improving membrane permeability compared to simpler aryl groups.

Heterocyclic Substituents:

Antihypertensive Potential:

- Prototype DHPs like nifedipine (4-phenyl derivative) are clinically used as calcium channel blockers. Derivatives with 4-(4-bromophenyl) (DHPB) and 4-(furan-2-yl) (DHPF) substituents retain calcium antagonism but with varying potency .

Antimicrobial and Antiparasitic Activity:

- 4-(3-Chlorophenyl): Exhibits moderate antibacterial activity (MIC = 500 µg/mL) and notable antileishmanial effects (IC50 = 43.08 µM) .

- 4-(3,4-Dimethoxyphenyl): Demonstrates cytotoxicity against HeLa (IC50 = 3.6 µM) and MCF-7 (IC50 = 5.2 µM) cancer cells .

Metal Complexation Behavior:

Structural and Crystallographic Insights

Biological Activity

Diethyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological effects based on diverse sources of research.

Synthesis and Structural Characteristics

The compound is synthesized through a one-pot multicomponent Hantzsch dihydropyridine reaction. The process involves the refluxing of 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. The resulting product is characterized by its molecular formula and exhibits a melting point of 242–243 °C . The structure includes a dihydropyridine core with benzodioxole substitution, which is crucial for its biological activity.

Antidiabetic Potential

Research indicates that derivatives of benzodioxole, including the compound , exhibit significant antidiabetic properties. One study demonstrated that certain benzodioxol derivatives could effectively reduce blood glucose levels in diabetic mice models . The compound's interaction with enzymes such as α-amylase has been investigated, revealing promising inhibitory activity that suggests potential use in managing diabetes .

Anticancer Activity

The anticancer efficacy of this compound has also been reported. Research highlights its ability to induce cytotoxic effects on various cancer cell lines while maintaining safety for normal cells . The structural features of the compound may contribute to its ability to interact with cellular targets involved in cancer progression.

Antimicrobial Effects

Preliminary studies have indicated that compounds within the dihydropyridine class may possess antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related structures have shown effectiveness against various pathogens . This suggests a potential for further exploration in this area.

Case Studies and Research Findings

Q & A

Q. What is the standard synthetic route for this compound, and what methodological considerations are critical for reproducibility?

The compound is synthesized via the Hantzsch reaction , involving condensation of 1,3-benzodioxol-4-yl-substituted aldehyde, ethyl acetoacetate, and ammonium acetate in refluxing ethanol or methanol. Key steps include:

- Molar ratios : 1:2:1 (aldehyde:ethyl acetoacetate:ammonium acetate) .

- Reaction time/temperature : 3–6 hours at 70–80°C under reflux .

- Purification : Flash column chromatography (hexane/ethyl acetate) followed by recrystallization in CH₂Cl₂/hexane .

- Catalyst : Ammonium acetate acts as a Brønsted acid catalyst, accelerating cyclization .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Single-crystal X-ray diffraction (SC-XRD) : Determines conformation (e.g., flattened boat), dihedral angles between aromatic rings, and hydrogen-bonding networks .

- NMR (¹H/¹³C) : Confirms substituent integration and symmetry (e.g., methyl groups at positions 2 and 6) .

- IR and MS : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and molecular ion peaks .

Q. What pharmacological significance does the 1,4-dihydropyridine (DHP) core confer?

The DHP scaffold is a calcium channel blocker template, with substituents on the 4-aryl group modulating vascular selectivity. For example:

- Electron-withdrawing groups (e.g., -NO₂) enhance antihypertensive activity .

- Planar DHP rings (low puckering) correlate with higher binding affinity to L-type calcium channels .

Advanced Research Questions

Q. How do substituents on the 4-aryl group influence the dihydropyridine ring conformation and bioactivity?

Substituent position and electronic nature dictate ring puckering (analyzed via Cremer-Pople parameters ) and pharmacological activity:

| Substituent (Position) | Ring Puckering (Δq) | Pharmacological Activity (IC₅₀, nM) | Source |

|---|---|---|---|

| 2-NO₂ (Nisoldipine) | 0.12 Å | 1.2 (Ca²⁺ antagonism) | |

| 3-CN | 0.15 Å | 8.5 | |

| 4-F | 0.10 Å | 3.0 |

Bulky substituents (e.g., 4-chlorophenyl) increase planarity, enhancing apoptosis in cancer cells .

Q. How should disordered solvent regions in X-ray data be addressed during refinement?

Disordered electron density (e.g., solvent traces) is resolved using:

- SQUEEZE routine in PLATON : Removes unmodeled solvent contributions (e.g., 178 ų void in ).

- Hydrogen placement : Riding models with standardized bond lengths (N–H = 0.86 Å, C–H = 0.93–0.98 Å) .

- Software : SHELXL for least-squares refinement and R-factor minimization .

Q. What computational methods validate electronic and steric effects in this compound?

- Density Functional Theory (DFT) : Optimizes geometry, calculates HOMO-LUMO gaps, and predicts reactivity .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., N–H⋯O hydrogen bonds in tetrameric rings) .

- Molecular Docking : Evaluates binding to calcium channels using AutoDock or GROMACS .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

- Comparative crystallography : Correlate substituent-induced ring puckering (via SC-XRD) with bioassay results .

- Meta-analysis : Cross-reference pharmacological IC₅₀ values with electronic descriptors (e.g., Hammett σ constants) .

- In vitro validation : Test derivatives with para-substituted aryl groups for apoptosis induction (e.g., 4-chlorophenyl derivative in HCT116 cells) .

Methodological Case Studies

Case Study: Apoptosis Induction by DHP Derivatives

- Synthesis : 21 derivatives were synthesized with varying 4-aryl substituents (e.g., 4-chlorophenyl) .

- Cytotoxicity assay : HCT116 colon cancer cells treated with IC₅₀ = 16.29–68.88 µM; apoptosis confirmed via Annexin V staining .

- SAR Insight : Para-substituted derivatives with moderate polarity (Cl, Br) show optimal activity due to enhanced membrane permeability .

Case Study: Resolving Syn vs. Anti Conformations in Ester Groups

- SC-XRD analysis : Synperiplanar conformation of ester carbonyls relative to DHP ring double bonds stabilizes hydrogen bonding (N–H⋯O) .

- Impact on stability : Syn conformation reduces steric clash, favoring crystallization in R₄⁴(24) tetrameric motifs .

Data Contradiction Analysis

Q. Discrepancy: Conflicting Reports on Solvent Effects in Crystallization

- : Uses CH₂Cl₂/hexane for slow evaporation, yielding high-quality crystals .

- : Reports trace solvent disorder despite similar conditions, resolved via SQUEEZE .

- Resolution : Solvent polarity (e.g., dichloromethane vs. ethanol) impacts void formation; pre-purification via column chromatography minimizes impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.